REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]Br.[O-:11][C:12]#[N:13].[K+].[CH3:15][OH:16]>CN(C=O)C>[CH3:1][O:2][C:3](=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][NH:13][C:12]([O:16][CH3:15])=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
10.45 g
|
Type
|
reactant
|
Smiles
|
COC(CCCCCBr)=O
|
Name
|
potassium cyanate
|
Quantity
|
6.08 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCCCNC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.82 g | |
YIELD: PERCENTYIELD | 76.9% | |
YIELD: CALCULATEDPERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |